molecular formula C19H16BrClN4O3 B14874105 (Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one

(Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one

Cat. No.: B14874105
M. Wt: 463.7 g/mol
InChI Key: LNJSLKLDFKBMDL-AFPJDJCSSA-N
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Description

(Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core substituted with a hydrazinyl group, a bromobenzyl ether, and a methoxybenzylidene moiety. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its hydrazinyl group can form covalent bonds with specific amino acid residues, making it a valuable tool for investigating protein function and structure .

Medicine

Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its reactivity and functional group diversity make it a versatile starting material for various industrial processes .

Mechanism of Action

The mechanism of action of (Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bromobenzyl ether and methoxybenzylidene moieties can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one is unique due to its combination of functional groups and the presence of the pyridazinone core. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H16BrClN4O3

Molecular Weight

463.7 g/mol

IUPAC Name

4-[(2Z)-2-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C19H16BrClN4O3/c1-27-17-8-13(9-22-24-15-10-23-25-19(26)18(15)21)4-7-16(17)28-11-12-2-5-14(20)6-3-12/h2-10H,11H2,1H3,(H2,24,25,26)/b22-9-

InChI Key

LNJSLKLDFKBMDL-AFPJDJCSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)OCC3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=C(C(=O)NN=C2)Cl)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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